(24R)-5-Ergosten-3|A-ol
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Overview
Description
(24R)-5-Ergosten-3|A-ol is a naturally occurring sterol found in various fungi and plants. It is a derivative of ergosterol, which is a crucial component of fungal cell membranes. This compound plays a significant role in the biosynthesis of vitamin D2 when exposed to ultraviolet light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (24R)-5-Ergosten-3|A-ol typically involves the extraction from natural sources such as fungi or plants. The process includes:
Extraction: The initial step involves extracting the sterol from the biological material using solvents like ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Synthesis: In some cases, chemical synthesis is employed, starting from simpler sterol precursors through a series of reactions including hydroxylation and isomerization.
Industrial Production Methods: Industrial production of this compound often relies on large-scale fermentation processes using fungi. The fermentation broth is then processed to extract and purify the sterol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different sterol derivatives with altered biological activities.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of ester or ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidized Derivatives: These include compounds like ergocalciferol (vitamin D2).
Reduced Derivatives: Various reduced sterols with potential biological activities.
Substituted Derivatives: Esters and ethers with modified properties.
Scientific Research Applications
(24R)-5-Ergosten-3|A-ol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: Studies focus on its role in fungal cell membrane integrity and function.
Medicine: It is a precursor for the synthesis of vitamin D2, which is essential for calcium homeostasis and bone health.
Industry: Used in the production of vitamin D2 supplements and fortified foods.
Mechanism of Action
The mechanism of action of (24R)-5-Ergosten-3|A-ol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. In fungi, it is a key component of the cell membrane, affecting the function of membrane-bound enzymes and transport proteins. When converted to vitamin D2, it plays a crucial role in calcium absorption and bone metabolism.
Comparison with Similar Compounds
Ergosterol: The parent compound, also found in fungi and plants.
Cholesterol: A similar sterol found in animal cell membranes.
Stigmasterol: A plant sterol with a similar structure.
Uniqueness: (24R)-5-Ergosten-3|A-ol is unique due to its specific configuration and its role in the biosynthesis of vitamin D2. Unlike cholesterol, which is predominant in animals, this compound is primarily found in fungi and plants, highlighting its importance in these organisms.
Properties
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h13,18-21,23-26,29H,7-12,14-17H2,1-6H3/t19-,20-,21?,23+,24-,25+,26+,27+,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTCHGRDJMOIJZ-XHTKMIFXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=C(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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